Ethyl 3-(benzyloxy)-4-methoxybenzoate

Description

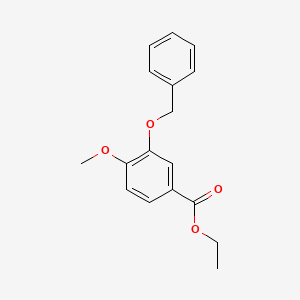

Ethyl 3-(benzyloxy)-4-methoxybenzoate is an aromatic ester featuring a benzoate core substituted with a benzyloxy group at position 3 and a methoxy group at position 2. Its molecular structure combines lipophilic (benzyloxy) and moderately polar (methoxy) substituents, which influence its physicochemical properties and reactivity. Such methods are common in organic synthesis for introducing protective groups or modifying solubility profiles.

Properties

CAS No. |

185342-08-9 |

|---|---|

Molecular Formula |

C17H18O4 |

Molecular Weight |

286.32 g/mol |

IUPAC Name |

ethyl 4-methoxy-3-phenylmethoxybenzoate |

InChI |

InChI=1S/C17H18O4/c1-3-20-17(18)14-9-10-15(19-2)16(11-14)21-12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3 |

InChI Key |

IBBLCEDNTLDNJV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(benzyloxy)-4-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-(benzyloxy)-4-methoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the use of benzyl-protected intermediates. For instance, 3-(benzyloxy)-4-methoxybenzoyl chloride can be reacted with ethanol in the presence of a base to yield the desired ester .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzyloxy)-4-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates.

Scientific Research Applications

Ethyl 3-(benzyloxy)-4-methoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery due to its structural features.

Industry: Utilized in the production of fragrances and flavors due to its aromatic properties

Mechanism of Action

The mechanism of action of Ethyl 3-(benzyloxy)-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The benzyloxy and methoxy groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares Ethyl 3-(benzyloxy)-4-methoxybenzoate with structurally related esters, highlighting key differences in substituents, molecular weight, and properties:

*Inferred from analogous esters in evidence (e.g., ethyl 4-methoxybenzoate is liquid ).

Key Observations :

- Substituent Position: The placement of benzyloxy and methoxy groups significantly affects electronic and steric properties.

- Lipophilicity : The benzyloxy group increases lipophilicity relative to smaller alkoxy groups (e.g., methoxy or butoxy), impacting solubility and bioavailability. Methyl 4-(benzyloxy)-3-methoxybenzoate shares this feature but uses a methyl ester, which may reduce hydrolysis resistance compared to ethyl esters.

- Synthetic Flexibility : Compounds like Methyl 4-butoxy-3-methoxybenzoate demonstrate the use of alkylation (e.g., with 1-bromobutane) to introduce alkoxy groups, a strategy applicable to synthesizing the target compound.

Reactivity and Functional Group Comparisons

- Ester Hydrolysis : Ethyl esters (e.g., Ethyl 4-methoxybenzoate ) generally exhibit slower hydrolysis than methyl esters due to increased steric bulk, a trend expected to extend to the target compound.

- Protective Group Utility: Benzyloxy groups are often used as protective groups for phenolic hydroxyls in multi-step syntheses (e.g., in and ). This property is shared with Methyl 4-(benzyloxy)-3-methoxybenzoate , which could serve as a synthetic intermediate.

- Catalytic Applications : highlights the use of ethyl 4-methoxybenzoate in Bi(OTf)₃-catalyzed reactions, suggesting that the target compound’s electronic profile (modified by benzyloxy) might influence its reactivity in similar catalytic systems.

Biological Activity

Ethyl 3-(benzyloxy)-4-methoxybenzoate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 286.32 g/mol. The compound features an ethyl ester functional group, a benzyloxy group, and a methoxy group attached to a benzene ring, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the benzyloxy and methoxy groups enhances its binding affinity and specificity towards these targets, potentially modulating key biochemical pathways involved in disease processes.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties , which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Compounds with similar structures have shown potential as anti-inflammatory agents . This compound may exert these effects by inhibiting pro-inflammatory cytokines and mediators, thus contributing to therapeutic applications in treating inflammatory conditions .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties , making it a candidate for further investigation as a potential treatment for infections .

Case Studies and Research Findings

- Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant scavenging activity comparable to standard antioxidants.

- Anti-inflammatory Mechanism : In vitro studies on cell lines showed that this compound inhibited the secretion of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Evaluation : The compound was tested against several bacterial strains, showing notable inhibitory effects on Gram-positive bacteria, suggesting its potential application in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C17H18O4 | Antioxidant, Anti-inflammatory |

| Ethyl 4-(benzyloxy)-3-methoxybenzoate | C17H18O4 | Antimicrobial |

| Ethyl 3-(benzyloxy)-4-hydroxybenzoate | C16H16O4 | Antioxidant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.